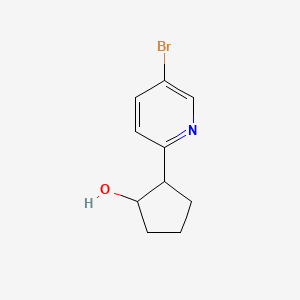
2-(5-Bromopyridin-2-yl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H12BrNO It is a derivative of cyclopentanol, where a bromopyridine group is attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanol typically involves the reaction of 5-bromopyridine with cyclopentanone in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Bromopyridin-2-yl)cyclopentanone.
Reduction: Formation of 2-(5-Pyridin-2-yl)cyclopentanol.
Substitution: Formation of 2-(5-Aminopyridin-2-yl)cyclopentanol or 2-(5-Thiopyridin-2-yl)cyclopentanol.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyridin-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-Pyridin-2-yl)cyclopentanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(5-Aminopyridin-2-yl)cyclopentanol: Contains an amino group instead of a bromine atom, potentially altering its chemical properties and applications.
Uniqueness
2-(5-Bromopyridin-2-yl)cyclopentanol is unique due to the presence of both a bromopyridine and a cyclopentanol moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8,10,13H,1-3H2 |
InChI-Schlüssel |
AFHTXLQAHTXYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


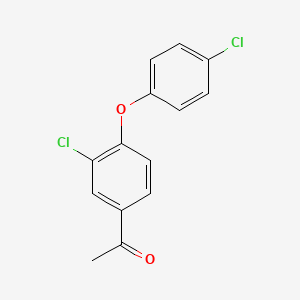
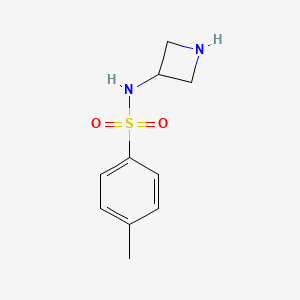
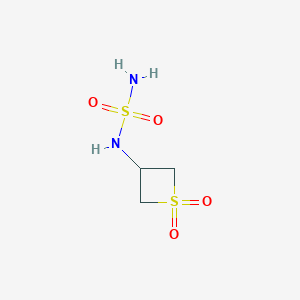
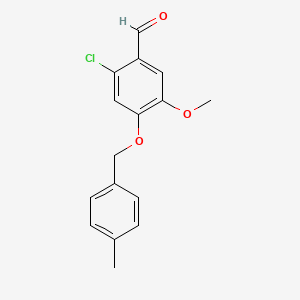
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
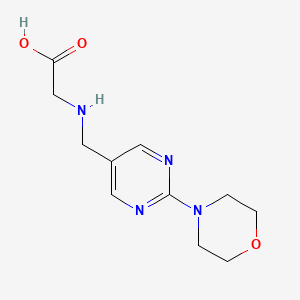
![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
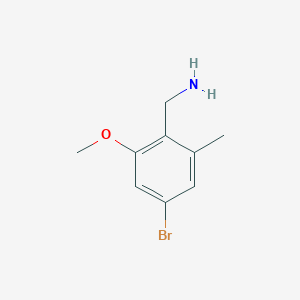
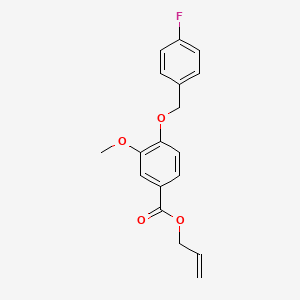
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
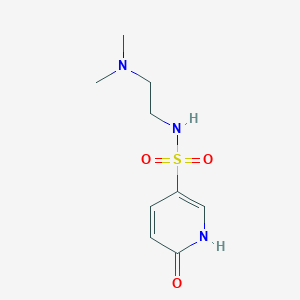
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
